molecular formula C12H11ClN2O2S B5067503 N-(2-氨基苯基)-4-氯苯磺酰胺 CAS No. 56539-06-1

N-(2-氨基苯基)-4-氯苯磺酰胺

货号 B5067503
CAS 编号: 56539-06-1
分子量: 282.75 g/mol
InChI 键: XOMKKZWMWOCGTL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-aminophenyl)-4-chlorobenzenesulfonamide” is a compound that has been studied for its potential pharmacological activities . It has been mentioned in the context of cancer drug development, where it has been combined with other pharmacological activities to create a novel design approach .


Synthesis Analysis

The synthesis of compounds similar to “N-(2-aminophenyl)-4-chlorobenzenesulfonamide” has been reported in the literature. For instance, a compound “N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide” was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene . The synthesis involved using dry DCM as a solvent, lutidine, and TBTU as a coupling agent at room temperature .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS, and finally, by X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca2 1 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the acid-catalyzed breakdown of N-(2-aminophenyl)phthalamic acid has been reported, with the dominant reaction being the formation of N-(2-aminophenyl)phthalimide .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-Aminophenol, a similar compound, is reported to be a white solid .

科学研究应用

合成和生物筛选

N-(2-氨基苯基)-4-氯苯磺酰胺衍生物已被合成并筛选其生物活性。阿齐兹-乌尔-雷赫曼等人(2014 年)的一项研究探索了这些化合物的合成,并对它们针对各种革兰氏阴性菌和革兰氏阳性菌进行了测试。他们还评估了这些化合物对脂加氧酶和胰凝乳蛋白酶的酶抑制活性,发现活性中等至良好 (Aziz‐ur‐Rehman 等人,2014 年)

抗菌活性和光谱表征

Demircioğlu 等人(2018 年)对 N-(2-氨基苯基)苯磺酰胺及其衍生物进行了一项研究,通过抗菌活性评估、FT-IR、1H 和 13C NMR 对它们进行了表征。他们合成了含有芳香磺酰胺片段的新席夫碱配体,并使用各种光谱技术对它们进行了研究。该研究对这些化合物的分子几何构型和抗菌活性进行了重要的见解 (Demircioğlu 等人,2018 年)

抗肿瘤活性

Sławiński 和 Brzozowski(2006 年)合成了一系列 2-苄基硫代-4-氯苯磺酰胺衍生物,并评估了它们的体外抗肿瘤活性。他们在国家癌症研究所进行的研究探索了构效关系,发现某些衍生物对特定的癌细胞系表现出显着的活性和选择性 (Sławiński & Brzozowski,2006 年)

合成和结构特征

尼科诺夫等人(2019 年)的一项研究涉及 N-[(2-(三甲基甲硅烷基)氧基)苯基]-4-氯苯磺酰胺的合成及其通过 X 射线单晶分析和 DFT 计算进行的结构研究。这项研究通过 FTIR 光谱法展示了这些化合物在溶液中的自缔合,有助于理解它们的分子相互作用和稳定性 (Nikonov 等人,2019 年)

阿尔茨海默病和 2 型糖尿病的治疗剂

在 Abbasi 等人(2019 年)进行的研究中,合成了一系列 N-(烷基/芳基烷基)-N-(2,3-二氢-1,4-苯并二氧杂-6-基)-4-氯苯磺酰胺,并评估了它们作为阿尔茨海默病和 2 型糖尿病的治疗剂的潜力。这项研究说明了这些化合物在靶向神经和代谢疾病中的重要性,一些分子对关键酶表现出中等抑制潜力 (Abbasi 等人,2019 年)

催化应用

Dayan 等人(2019 年)探索了带有二氨基苯和磺酰胺的镍 (II) 配合物的合成,重点介绍了其在硝基苯还原中的催化效率。这项研究提供了此类配合物在催化中的实用性见解,展示了显着的转化率和环境安全性,符合绿色化学原则 (Dayan 等人,2019 年)

磺酰胺杂化席夫碱

Kausar 等人(2019 年)的研究合成了 4-氯-N-[2-(肼羰基)苯基]苯磺酰胺的新型席夫碱,并评估了它们的酶抑制和抗氧化潜力。这项研究对于了解这些化合物在治疗神经退行性疾病中的治疗潜力具有重要意义 (Kausar 等人,2019 年)

作用机制

The mechanism of action of similar compounds has been studied in the context of cancer drug development. These compounds have shown inhibitory activity against Bcr-Abl and HDAC1 . The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

安全和危害

Safety data sheets for similar compounds like 2-Aminophenol indicate that they may cause an allergic skin reaction and are suspected of causing genetic defects . They are also harmful if swallowed or inhaled .

未来方向

The future directions in the study of similar compounds involve the development of novel and safe tailored drugs. The combination of different pharmacological activities in one molecule presents a novel design approach for cancer drug development . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .

属性

IUPAC Name

N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMKKZWMWOCGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287019
Record name N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56539-06-1
Record name NSC48644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of o-phenylenediamine (4 mmol) in DCM (20 mL) and pyridine (4 mL) at 0° C., 4-chlorobenzenesulfonyl chloride (4.4 mmol) was added in small portions. The reaction mixture was then gradually warmed to RT with stirring continued until the reaction was complete as determined by TLC or LC-MS. The reaction mixture was then diluted with DCM (20 mL). The organic phase was washed with water (2×20 mL) and 20 mL of brine. The organic phase was dried over anhydrous sodium sulfate and concentrated under vacuum. The residue obtained was purified by flash column chromatography eluting with DCM/EtOAc to give 960 mg of N-(2-aminophenyl)-4-chlorobenzenesulfonamide. LC: Tr 0.92 min, MS: 284.0 (M+1)+.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
4.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 1-L three-neck flask, o-phenylenediamine (56.13 g) was added to pyridine (350 ml) and the resultant solution was stirred with a stirrer bar to dissolve the compound. The solution was cooled in an ice-water bath, so that the temperature inside the reaction mixture became 2-3° C. 4-Chlorophenylsulfonyl chloride (73.04 g) was dissolved in pyridine (100 ml) and the resultant solution was added dropwise to the aforementioned mixture by using dropping funnel. The reaction temperature was maintained at 10° C. or lower and the dropping step required 70 minutes. The reaction mixture exhibited deep-purplish-red color. Subsequently, the mixture was stirred at 10° C. or lower for 15 minutes. The flask was removed from the ice-water bath and returned to room temperature. The mixture was further stirred for one hour. The solvent, pyridine, was removed with an aspirator under reduced pressure at 50° C. and the residue was diluted in ethyl acetate (1 L). The resultant solution was transferred to a 2-L separating funnel and water (0.5 L) and an adequate volume of a 2N hydrochloride solution were added thereto. The volume of the 2N hydrochloride solution to be added was regulated so that the pH of the washing solution became 2-3. The washing solution was extracted with ethyl acetate (0.3 L×2). The thus-obtained ethyl acetate layer was washed with saturated brine (0.3 L×3) and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure and red crystals were precipitated. Ethyl acetate (0.3 L) was added to the thus-obtained crystals to dissolve the crystals. Subsequently, the crystals were re-crystallized from the mixture of solvents (hexane:ethyl acetate=10:1). The thus-produced crystals were collected through suction-filtration, washed with the same solvent mixture, and air-dried, to thereby yield pale-yellow crystals (79.28 g). The mother liquid for re-crystallization and the washing solution were combined. Subsequently, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (30 ml), and the mixture of solvents (100 ml) (hexane:ethyl acetate=10:1) was added thereto, followed by re-crystallization. The thus-obtained crystals were subjected to suction-filtration, washed, and air-dried, to thereby produce pale-yellow crystals (6.41 g). Through the second re-crystallization, the target product (85.69 g) was obtained.
Quantity
56.13 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
73.04 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(2-aminophenyl)-4-chlorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)-4-chlorobenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。